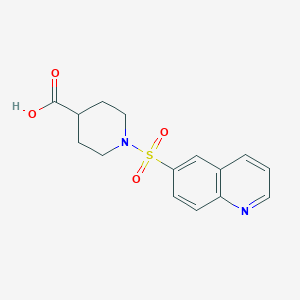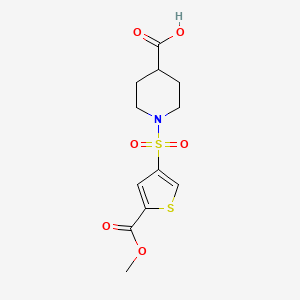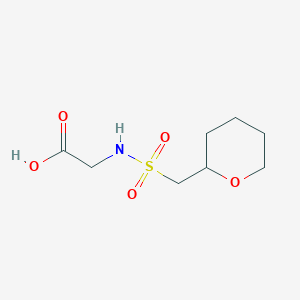![molecular formula C10H13NO5S B6661419 2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid](/img/structure/B6661419.png)
2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylsulfonylamino moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid typically involves the reaction of 3-methoxybenzylamine with methanesulfonyl chloride to form the intermediate 3-methoxybenzylmethanesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-[(3-Hydroxyphenyl)methylsulfonylamino]acetic acid.
Reduction: 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid.
Substitution: 2-[(3-Substitutedphenyl)methylsulfonylamino]acetic acid derivatives.
Scientific Research Applications
2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to hydrophobic pockets, while the sulfonylamino and acetic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-[(3-Hydroxyphenyl)methylsulfonylamino]acetic acid.
- 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid.
- 2-[(3-Methoxyphenyl)methylsulfonylamino]propionic acid.
Uniqueness: 2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and sulfonylamino moieties provides a distinct set of interactions with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-4-2-3-8(5-9)7-17(14,15)11-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQETQCRBIPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6661344.png)
![2-[Methyl-[1-(oxan-4-yl)pyrazol-4-yl]sulfonylamino]acetic acid](/img/structure/B6661351.png)
![2-[(1-Ethylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661379.png)
![2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B6661380.png)
![2-[(1-Propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661382.png)

![1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6661391.png)

![1-[(2-Tert-butyl-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B6661401.png)

![2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid](/img/structure/B6661409.png)
![2-[(4-Methylsulfonylpiperazin-1-yl)sulfonylamino]acetic acid](/img/structure/B6661415.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid](/img/structure/B6661426.png)
![3-[(2,5-Dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661428.png)
